Corydaline
Overview
Description
Corydalin is a pharmacologically active isoquinoline alkaloid isolated from the tubers of the Corydalis plant, specifically Corydalis yanhusuo . This compound has been traditionally used in herbal medicine for its diverse biological activities, including antiacetylcholinesterase, antiallergic, antinociceptive, and gastric emptying properties .
Mechanism of Action
Target of Action
Corydaline, an isoquinoline alkaloid isolated from Corydalis yanhusuo, primarily targets acetylcholinesterase . It also exhibits anti-allergic, antinociceptive, and gastric emptying activities . This compound has been found to have multiple targets for combating Listeria monocytogenes, including dysregulation of carbohydrate metabolism, suppression of cell wall synthesis, and inhibition of bacterial motility .
Mode of Action
This compound interacts with its targets by inhibiting acetylcholinesterase, which is a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine . This interaction results in the modulation of gastrointestinal activity, suppression of nociception, and reduction of allergic responses .
Biochemical Pathways
This compound affects several biochemical pathways. It disrupts carbohydrate metabolism, suppresses cell wall synthesis, and inhibits bacterial motility in Listeria monocytogenes . These effects on the biochemical pathways lead to the downstream effects of inhibiting the growth and proliferation of the bacteria .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats. After oral administration, this compound exhibits dose-proportional area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax) values, indicating linear pharmacokinetics . The large tissue-to-plasma concentration ratios of this compound suggest considerable tissue distribution .
Result of Action
The molecular and cellular effects of this compound’s action include increased gastric emptying and small intestine transit speed, induction of gastric relaxation, inhibition of chemically induced pain, and potential inhibition of mast cell-dependent smooth muscle contraction of the aorta . This compound also exhibits strong nematocidal activity, showing little cytotoxicity and representing a potential treatment for Strongyloidiasis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, this compound’s pharmacokinetic properties may vary between different genders due to differences in metabolic clearance . .
Biochemical Analysis
Biochemical Properties
Corydaline interacts with various enzymes and proteins. It is an inhibitor of acetylcholinesterase (AChE), with an IC50 value of 15 μM . This interaction inhibits the breakdown of acetylcholine, a neurotransmitter, thereby increasing its availability .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In animal models, it increases gastric emptying and small intestine transit speed, and induces gastric relaxation . It also inhibits chemically induced pain . Furthermore, it has been found to alleviate MPTP-induced cell damage .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to acetylcholinesterase, inhibiting its activity and leading to increased levels of acetylcholine . It also alleviates Parkinson’s disease by regulating autophagy and GSK-3β phosphorylation .
Temporal Effects in Laboratory Settings
This compound has been observed to have significant effects over time in laboratory settings. It not only significantly accelerates gastric emptying in normal rats but also improves delayed gastric emptying to near-normal levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found that there exists cytotoxicity when the concentration of this compound reaches 40 μg/mL. This compound (not exceeding 20 μg/mL) could alleviate MPTP-induced cell damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from palmatine via the action of the enzyme S-adenosyl-L-methionine . The metabolic pathways of this compound also involve various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Corydalin can be synthesized through a series of chemical reactions involving isoquinoline derivatives. The synthetic route typically involves the methylation of isoquinoline compounds under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of Corydalin involves the extraction of the compound from Corydalis tubers. The extraction process includes steps such as drying, grinding, and solvent extraction. The extracted compound is then purified using chromatographic techniques to obtain Corydalin in its pure form .
Chemical Reactions Analysis
Types of Reactions
Corydalin undergoes various chemical reactions, including:
Oxidation: Corydalin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in Corydalin.
Substitution: Substitution reactions can introduce new functional groups into the Corydalin molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Corydalin can yield different isoquinoline derivatives, while substitution reactions can introduce new functional groups, enhancing its pharmacological properties .
Scientific Research Applications
Corydalin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study isoquinoline alkaloids and their chemical properties.
Biology: Investigated for its effects on various biological systems, including its role as an acetylcholinesterase inhibitor.
Medicine: Explored for its potential therapeutic applications, such as treating functional dyspepsia, pain management, and anti-allergic effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropalmatine: Another isoquinoline alkaloid with similar pharmacological properties.
Berberine: Known for its antimicrobial and anti-inflammatory effects.
Palmatine: Exhibits similar biological activities, including antiacetylcholinesterase effects.
Uniqueness of Corydalin
Corydalin is unique due to its specific combination of biological activities, particularly its strong acetylcholinesterase inhibitory effects and its ability to modulate gastrointestinal functions. This makes it a valuable compound for both research and therapeutic applications .
Properties
IUPAC Name |
2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-11,13,21H,8-9,12H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSRXLJTYQVOHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975602 | |
Record name | 2,3,9,10-Tetramethoxy-13-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518-69-4, 6018-35-5 | |
Record name | Corydaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406036 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC-298182 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,9,10-Tetramethoxy-13-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.